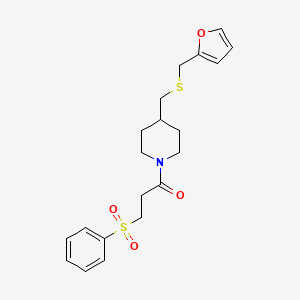

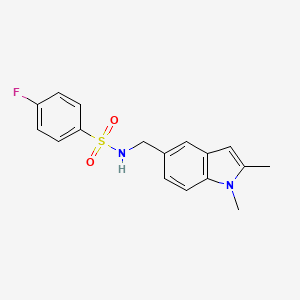

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

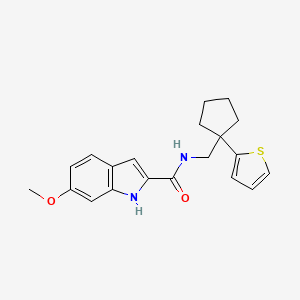

Synthesis Analysis

The synthesis of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .Molecular Structure Analysis

The molecular structure of these compounds can be established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Scientific Research Applications

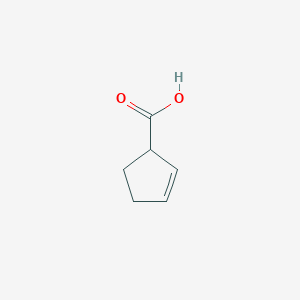

Synthesis and Characterization

- Synthesis and Computational Study: A compound structurally similar to the requested molecule, synthesized for studying intermolecular interactions within crystal states and exploring electronic properties via computational methods. This study also focused on the vibrational spectroscopy and molecular dynamics simulations (Murthy et al., 2018).

Molecular Dynamic Simulation Studies

- Adsorption and Corrosion Inhibition: Piperidine derivatives, structurally related to the requested molecule, were investigated for their adsorption behaviors and corrosion inhibition properties on iron surfaces, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Biological Applications

- DNA Binding and Anticancer Activity: Research on mixed-ligand copper(II)-sulfonamide complexes, similar in function to the requested molecule, showed significant DNA binding and cleavage activities, genotoxicity, and anticancer effects against certain human tumor cells (González-Álvarez et al., 2013).

Chemical and Structural Analysis

- Sulfonamide Anticancer Agents: Research into sulfonamide compounds, similar to the requested molecule, involved synthesis and evaluation for potential anticancer activities, highlighting the importance of structural modifications for enhancing therapeutic effects (Wang et al., 2012).

Antibacterial and Antifungal Activities

- Antimicrobial Activity Studies: Studies on sulfonamide derivatives, including those structurally related to the requested molecule, demonstrated significant antibacterial and antifungal activities, suggesting potential for therapeutic applications in treating infections (Abbasi et al., 2017; Ghorab et al., 2017).

Mechanism of Action

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJHCIQNSAZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)

![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)